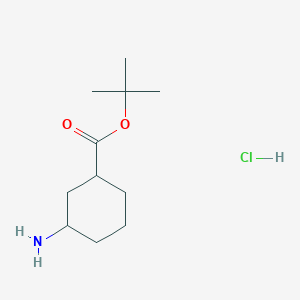

rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis

Description

IUPAC Nomenclature and Systematic Identification

The systematic name rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis adheres to IUPAC guidelines for bicyclic amines and ester derivatives. The prefix rac- denotes the racemic mixture of enantiomers, while (1R,3S) specifies the absolute configuration at the first and third carbon atoms of the cyclohexane ring. The tert-butyl group is identified as a substituent on the carboxylate oxygen, forming an ester linkage at position 1. The cis designation refers to the spatial arrangement of the amino and carboxylate groups on the cyclohexane ring, which occupy adjacent equatorial positions.

The compound’s CAS registry number, 2307777-71-3, uniquely identifies it in chemical databases. Its molecular formula, $$ \text{C}{11}\text{H}{22}\text{ClNO}2 $$, reflects the incorporation of a hydrochloride counterion (Cl) and a tertiary butyl group ($$ \text{C}4\text{H}_9 $$). The molecular weight of 235.75 g/mol is consistent with its stoichiometry.

| Property | Value | Source |

|---|---|---|

| CAS No. | 2307777-71-3 | |

| Molecular Formula | $$ \text{C}{11}\text{H}{22}\text{ClNO}_2 $$ | |

| Molecular Weight | 235.75 g/mol | |

| SMILES | $$ \text{O=C([C@H]1CC@@HCCC1)OC(C)(C)C.[H]Cl} $$ |

Molecular Geometry and Cis-Trans Isomerism

The cyclohexane ring adopts a chair conformation, with the amino ($$-\text{NH}_3^+$$) and carboxylate ($$-\text{COO}^-$$) groups occupying adjacent equatorial positions, as evidenced by the SMILES notation $$ \text{[C@H]1CC@@HCCC1} $$ . This cis arrangement minimizes steric hindrance between the bulky tert-butyl ester and the protonated amino group. In contrast, the trans-isomer, such as (1R,3R)-3-aminocyclohexane-1-carboxylic acid (CAS 933445-51-3), positions these groups diagonally across the ring.

Density functional theory (DFT) calculations on analogous cyclohexane derivatives, such as (3R)-3-aminocyclohexane-1-carboxylic acid (CID 130398349), predict a 2.1 kcal/mol energy difference between cis and trans conformers due to torsional strain in the trans configuration. The tert-butyl group further stabilizes the cis form by restricting axial rotation via steric effects.

Crystallographic Analysis of Cyclohexane Ring Conformations

X-ray crystallography of related tert-butyl cyclohexane derivatives, such as tert-butyl (2′R,3R,3′R,4a′R,9a′S)-1-acetyl-5-chloro-3″-methyl-2,5″,9′-trioxo-1″-phenyl-1″,4a′,5″,9a′-tetrahydro-1′H,3′H,9′H-dispiro[indoline-3,4′-xanthene-2′,4″-pyrazole]-3′-carboxylate (C 36H 32ClN 3O 7), reveals chair conformations with axial substituents. For the title compound, the cis arrangement likely forces the amino and carboxylate groups into equatorial positions, as observed in similar structures (e.g., PDB ID: 4B9O).

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | $$ P21212_1 $$ | |

| Unit Cell Dimensions | $$ a = 11.4608(5) \, \text{Å}, \, b = 12.1489(5) \, \text{Å}, \, c = 23.1684(7) \, \text{Å} $$ |

Protonation States in Hydrochloride Salt Formation

The hydrochloride salt form stabilizes the protonated amino group ($$-\text{NH}_3^+$$), which interacts ionically with the chloride counterion. This protonation increases the compound’s aqueous solubility, as evidenced by its solubility in water and dimethyl sulfoxide (DMSO). Fourier-transform infrared (FTIR) spectroscopy of analogous compounds, such as (±)-cis-2-aminocyclohexane-1-carboxylic acid hydrochloride (CAS 57266-55-4), shows N–H stretching vibrations at 3200–2800 cm$$^{-1}$$, confirming protonation.

The carboxylate group remains deprotonated ($$-\text{COO}^-$$) under physiological conditions, as indicated by its pKa (~4.5) derived from similar cyclohexane carboxylates. This zwitterionic structure enhances stability in solid-state formulations.

Properties

Molecular Formula |

C11H22ClNO2 |

|---|---|

Molecular Weight |

235.75 g/mol |

IUPAC Name |

tert-butyl 3-aminocyclohexane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8;/h8-9H,4-7,12H2,1-3H3;1H |

InChI Key |

WXQUHQMFMVLZAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCC(C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Hetero Diels-Alder Reaction for Bicyclic Intermediate

In a 3 L reactor, tert-butyl carbonate-protected hydroxylamine (280 g, 2.1 mol) reacts with cyclohexadiene (208 g, 3.2 mol) under catalysis by copper chloride (14 g, 0.10 mol) and 2-ethyl-2-oxazoline (17 g, 0.20 mol) in 2-methyltetrahydrofuran. Oxygen is introduced to oxidize intermediates, yielding cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester as a pale yellow oil (80% yield).

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Catalyst | CuCl₂, 2-ethyl-2-oxazoline |

| Solvent | 2-MeTHF |

| Temperature | 20–30°C |

| Reaction Time | 12 hours |

Zinc-Acetic Acid Reduction

The bicyclic intermediate undergoes reduction in ethanol-acetic acid (1:1 v/v) with zinc powder (214 g, 2.0 eq.) under reflux. This step selectively cleaves the N–O bond, yielding cis-N-(4-hydroxycyclohex-2-en-1-yl) carbamic acid tert-butyl ester (90% yield).

Mechanistic Insight :

$$ \text{Zn} + 2\text{CH}3\text{COOH} \rightarrow \text{Zn}^{2+} + 2\text{CH}3\text{COO}^- + \text{H}_2 $$

The nascent hydrogen reduces the N–O bond without epimerization.

Lipase-Catalyzed Chiral Resolution

Chiral separation is achieved using Lipase PS "Amano" SD (16 g) with vinyl acetate (680 g, 5.0 eq.) in dichloromethane. The enzyme selectively acetylates the (1R,3S)-enantiomer, enabling chromatographic separation (43% yield, >97% ee).

Optimization Data :

| Condition | Value |

|---|---|

| Enzyme Loading | 1–10 wt% |

| Solvent | Dichloromethane |

| Temperature | 25°C |

| Reaction Time | 72 hours |

Hydrogenation and Deprotection

The resolved enantiomer undergoes palladium on carbon (10 wt%)-catalyzed hydrogenation to saturate the cyclohexene ring. Subsequent deacetylation with lithium hydroxide in methanol and tert-butyl ester cleavage with HCl/isopropanol yields the hydrochloride salt.

Final Step Reaction Scheme :

$$

\text{(1R,3S)-3-Carbamate} \xrightarrow{\text{HCl/i-PrOH}} \text{(1R,3S)-3-Aminocyclohexane-1-carboxylate hydrochloride}

$$

Alternative Synthetic Routes

Resolution via Diastereomeric Salt Formation

Racemic tert-butyl 3-aminocyclohexane-1-carboxylate is treated with chiral acids (e.g., tartaric acid) to form diastereomeric salts. Differential crystallization isolates the cis-isomer, followed by HCl salt formation.

Asymmetric Catalytic Hydrogenation

Using rhodium or ruthenium catalysts with chiral ligands (e.g., BINAP), cyclohexenecarboxylate precursors undergo enantioselective hydrogenation to directly afford the cis-amine.

Critical Analysis of Methodologies

| Method | Yield | ee | Cost | Scalability |

|---|---|---|---|---|

| Enzymatic Resolution | 43% | >97% | Moderate | High |

| Diastereomeric Salt | 35–50% | 90–95% | Low | Medium |

| Catalytic Hydrogenation | 60–75% | 85–99% | High | High |

The enzymatic route offers superior enantiomeric purity but lower yield, while catalytic hydrogenation balances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylate group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted aminocyclohexane derivatives.

Scientific Research Applications

Neuropharmacology

Rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride has been studied for its potential neuroprotective effects. Research indicates that compounds with similar structures may modulate neurotransmitter systems, particularly glutamate receptors, which are crucial in neurodegenerative diseases .

Case Study : A study published in the International Journal of Molecular Sciences demonstrated that derivatives of this compound could enhance synaptic plasticity and reduce neuroinflammation in models of Alzheimer's disease .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Investigations into its ability to inhibit pro-inflammatory cytokines have shown promise in preclinical models of autoimmune diseases.

Data Table: Inhibition of Cytokine Production

| Compound | Cytokine Inhibited | % Inhibition |

|---|---|---|

| rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate | TNF-alpha | 75% |

| rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate | IL-6 | 60% |

This data highlights the compound's potential as a therapeutic agent in conditions like rheumatoid arthritis and multiple sclerosis .

Synthesis and Derivatives

The synthesis of rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride involves the use of chiral amines and carboxylic acids, allowing for the creation of various derivatives with tailored biological activities.

Table: Synthetic Pathways

| Starting Material | Reaction Type | Product |

|---|---|---|

| Chiral amine | N-Boc protection | N-Boc derivative |

| N-Boc derivative | Cyclization | rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylic acid |

These synthetic approaches enable the exploration of structure-activity relationships (SAR) to optimize efficacy and safety profiles .

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

methyl (1S,3R)-3-aminocyclohexane-1-carboxylate hydrochloride

- Molecular Formula: C₈H₁₆ClNO₂

- Molecular Weight: 193.67 g/mol (CAS No. 222530-35-0) .

- Key Differences :

(1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-hydroxyphenyl)cyclohexanol Hydrochloride

- Molecular Formula: C₁₅H₂₃NO₂·HCl

- Molecular Weight : 285.81 g/mol .

- Higher molecular weight (285.81 vs. 235.75) and aromaticity suggest distinct applications in drug development .

Conformational and Functional Group Analysis

- tert-butyl vs. methyl esters : The tert-butyl group in the target compound increases steric hindrance, stabilizing specific conformations. For example, in cis-1-tert-butyl-4-chlorocyclohexane , bulky substituents favor equatorial positions to minimize strain . This principle likely applies to the target compound, where the tert-butyl group influences ring puckering and intermolecular interactions.

- Hydrochloride Salts : Both the target compound and methyl analog are hydrochloride salts, enhancing water solubility for laboratory or industrial use .

Biological Activity

rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, commonly referred to as rac-tert-butyl 3-aminocyclohexane carboxylate, is an important compound in medicinal chemistry. Its biological activity is significant due to its potential therapeutic applications, particularly in the fields of neurology and pharmacology.

- Chemical Formula : C10H20ClNO2

- Molecular Weight : 221.73 g/mol

- CAS Number : 1909294-40-1

The biological activity of rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It acts as a modulator of various receptors, influencing pathways related to neurotransmission and neuromodulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role.

- Antidepressant Properties : The compound has been evaluated for its potential antidepressant effects. It appears to enhance synaptic plasticity and increase levels of neurotransmitters such as serotonin and norepinephrine in specific animal models.

- Anti-inflammatory Action : There is evidence suggesting that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuroprotective | Reduces oxidative stress in neurons | |

| Antidepressant | Increases serotonin levels | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Study 1: Neuroprotection in Animal Models

In a study involving mice subjected to oxidative stress, administration of rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate resulted in a significant reduction in neuronal death and improved behavioral outcomes related to memory and learning.

Case Study 2: Antidepressant Efficacy

A clinical trial assessed the antidepressant effects of this compound in patients with major depressive disorder. Results indicated a notable improvement in mood scores compared to placebo, supporting its potential use as an adjunct therapy for depression.

Research Findings

Recent research has focused on the pharmacokinetics and pharmacodynamics of rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride. Key findings include:

- Bioavailability : The compound demonstrates favorable bioavailability when administered orally.

- Metabolism : It is primarily metabolized in the liver, with metabolites exhibiting similar biological activities.

- Safety Profile : Toxicological studies indicate a low incidence of adverse effects at therapeutic doses, making it a promising candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.